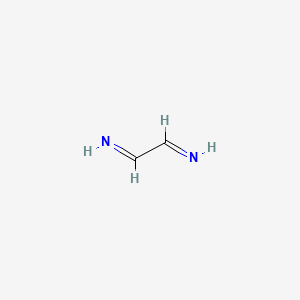

Ethane-1,2-diimine

Description

Conceptual Framework and Nomenclature within Imine Chemistry

Ethane-1,2-diimine (B14265607) belongs to the larger class of organic compounds known as imines, which are characterized by a carbon-nitrogen double bond (C=N). Specifically, it is a diimine, containing two such functional groups. researchgate.net The systematic IUPAC name for this compound is This compound . nih.gov It is also commonly referred to as a 1,4-diazabutadiene, a name that highlights its conjugated system of two nitrogen atoms and two carbon atoms. researchgate.netnih.gov

The general structure of imines was first described by Hugo Schiff in 1864. atamanchemicals.com These compounds are typically formed through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). researchgate.netosti.gov In the case of 1,2-diimines, this involves the reaction of a 1,2-dicarbonyl compound, such as glyoxal (B1671930), with two equivalents of an amine. researchgate.net For the parent this compound, the conceptual precursors would be glyoxal and ammonia. However, due to its high reactivity and tendency to polymerize, its synthesis and isolation have been challenging. rsc.org

Recent computational and spectroscopic studies have identified three stable conformers of this compound: s-trans,s-trans; s-cis,s-trans; and s-cis,s-cis, which can be interconverted photochemically at extremely low temperatures. rsc.org

Significance in Contemporary Chemical Synthesis and Materials Science Research

The significance of this compound lies in its role as a fundamental building block and a reactive intermediate. While its substituted derivatives have found widespread use, the study of the parent compound provides crucial insights into the intrinsic reactivity and properties of the 1,2-diimine functional group.

Detailed Research Findings: A landmark 2022 study provided the first direct spectroscopic evidence of this compound. rsc.orgnih.gov The researchers generated the molecule by irradiating 1,2-diazidoethane (B1593744) in a cryogenic argon matrix at 3 K. This process caused the extrusion of molecular nitrogen (N₂) and the formation of the diimine. rsc.org This isolation technique allowed for its characterization using IR and UV/Vis spectroscopy, confirming its structure and identifying its different conformers. rsc.orgrsc.org

This research has solidified the role of this compound as a key intermediate in the synthesis of N-heterocyclic compounds. rsc.org When generated in an aqueous solution, this compound undergoes self-condensation reactions to form imidazole (B134444), a crucial scaffold in many biologically active molecules and pharmaceuticals. rsc.orgnih.gov Pyrolysis experiments have shown that at high temperatures (600 °C), it decomposes into hydrogen cyanide and formaldimine. rsc.orgnih.gov

In the broader context of materials science and catalysis, the 1,2-diimine moiety is central to the design of "non-innocent" ligands that can actively participate in redox processes. researchgate.net Substituted 1,2-diimines are renowned for their use in late transition metal catalysts for olefin polymerization, such as the Brookhart-type catalysts. researchgate.netresearchgate.net They are also precursors to N-heterocyclic carbenes (NHCs), another vital class of ligands in modern catalysis. researchgate.net While the unsubstituted this compound is too reactive for direct use in these applications, understanding its fundamental electronic and structural properties is essential for the rational design of more complex and stable ligand systems. researchgate.net Theoretical studies have also explored heavy analogues of this compound, highlighting its importance as a foundational structure in chemical bonding theory. researchgate.netnist.gov

Historical Context and Evolution of Research on 1,2-Diimine Systems

The chemistry of imines dates back to the mid-19th century, with initial syntheses of simple imines reported by Hugo Schiff. atamanchemicals.com For over a century, the broader class of 1,2-diimines, particularly those with stabilizing aryl or alkyl substituents on the nitrogen atoms, has been extensively studied and utilized. These substituted diimines, often called α-diimines or diazabutadienes, became workhorse ligands in coordination chemistry following the discovery of their versatile catalytic activity in the late 20th century. nih.govresearchgate.net

Despite the long history and widespread use of its derivatives, the parent compound, this compound, remained a theoretical curiosity and a postulated, but unobserved, reactive intermediate for decades. Its high reactivity and propensity to undergo polymerization or self-condensation under normal conditions made its isolation and characterization a significant experimental challenge. rsc.org

The evolution of research on this specific molecule is a testament to advancements in experimental techniques. The breakthrough came in 2022 with the use of cryogenic matrix isolation spectroscopy. rsc.orgnih.gov This technique allows for the "trapping" of highly reactive species at extremely low temperatures (3 K) in an inert gas matrix (solid argon), preventing them from reacting further. rsc.org This enabled researchers to generate this compound in situ and study its properties directly for the first time, providing definitive spectroscopic proof of its existence and structure. rsc.orgrsc.org This recent discovery marks a significant milestone, filling a long-standing gap in the fundamental understanding of imine chemistry and confirming the key role of this simple molecule in more complex chemical transformations. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

116429-84-6 |

|---|---|

Molecular Formula |

C2H4N2 |

Molecular Weight |

56.07 g/mol |

IUPAC Name |

ethane-1,2-diimine |

InChI |

InChI=1S/C2H4N2/c3-1-2-4/h1-4H |

InChI Key |

KYMVBVBRCRFHIE-UHFFFAOYSA-N |

Canonical SMILES |

C(=N)C=N |

Origin of Product |

United States |

Synthetic Methodologies for Ethane 1,2 Diimine and Its Derivatives

Direct Synthesis of Unsubstituted 1,2-Diiminoethane

The direct synthesis of unsubstituted 1,2-diiminoethane is challenging due to its high reactivity and tendency to oligomerize or polymerize. rsc.org Consequently, specialized techniques are required for its generation and characterization.

Precursor-Based Routes (e.g., from 1,2-diazidoethane)

One notable method for generating unsubstituted 1,2-diiminoethane involves the use of 1,2-diazidoethane (B1593744) as a precursor. rsc.orgrsc.org This approach relies on the extrusion of nitrogen molecules from the diazide compound. The formation of 1,2-diiminoethane from 1,2-diazidoethane has been demonstrated through UV irradiation at extremely low temperatures (3 K) in a solid argon matrix. rsc.orgrsc.org This cryogenic matrix isolation technique allows for the spectroscopic characterization of the elusive diimine, which exists as three conformers that can be interconverted photochemically. rsc.orgrsc.org

Photochemical and Pyrolytic Generation Techniques

Photochemical methods are central to the precursor-based routes, as seen with the UV irradiation of 1,2-diazidoethane. rsc.orgrsc.org This technique provides the energy required to cleave the N-N bonds in the azide (B81097) groups, leading to the formation of dinitrogen and the desired diimine.

Pyrolytic techniques have also been explored. For instance, the pyrolysis of 1,2-diazidoethane at 600 °C resulted in the formation of hydrogen cyanide and formaldimine as the primary decomposition products, highlighting the instability of 1,2-diiminoethane at elevated temperatures. rsc.orgrsc.org

Condensation Reactions for Substituted Ethane-1,2-diimine (B14265607) Ligands

Substituted this compound ligands, often referred to as α-diimines or 1,4-diazabutadienes, are far more stable and widely used than the parent compound. thieme-connect.de The most common and versatile method for their synthesis is the condensation reaction between a 1,2-dicarbonyl compound and two equivalents of a primary amine. thieme-connect.de

Reactions of 1,2-Diketones with Primary Amines (e.g., glyoxal (B1671930) derivatives)

The reaction between 1,2-diketones, such as glyoxal or 2,3-butanedione (B143835), and primary amines is a cornerstone for synthesizing a vast array of substituted diimine ligands. thieme-connect.de The steric and electronic properties of the resulting diimine can be readily tuned by selecting different amines. thieme-connect.de

For example, the condensation of glyoxal with 2,6-diisopropylaniline (B50358) in ethanol (B145695), often catalyzed by a few drops of acetic acid, yields N,N'-Bis(2,6-diisopropylphenyl)ethanediimine. Similarly, reacting 2,3-butanedione with 2,6-diisopropylaniline in methanol (B129727) produces N,N'-bis-(2,6-diisopropylphenyl)butane-2,3-diimine. rsc.org These reactions typically proceed at room temperature or with gentle heating and can yield the desired products in good to excellent yields. rsc.orgacs.org

Utilization of 1,2-Diamines as Precursors in Schiff Base Formation (e.g., ethylenediamine)

An alternative and widely employed strategy for synthesizing related Schiff base ligands involves the condensation of a carbonyl compound (aldehyde or ketone) with a 1,2-diamine, such as ethylenediamine (B42938). isroset.orgmdpi.com This approach leads to the formation of tetradentate N2O2 ligands when salicylaldehyde (B1680747) or its derivatives are used. mdpi.com

A classic example is the synthesis of N,N′-bis(salicylidene)ethylenediamine (H2salen), which is prepared by the condensation of two equivalents of salicylaldehyde with one equivalent of ethylenediamine. mdpi.com Similarly, other diamines like 1,2-phenylenediamine can be used to create more rigid ligand structures. mdpi.com These reactions are typically carried out in solvents like ethanol or methanol and may be refluxed to ensure completion. isroset.orgajol.info

Green Chemistry Protocols for Diimine Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For diimine synthesis, this has manifested in several "green" protocols that minimize or eliminate the use of hazardous organic solvents and catalysts.

One such approach involves conducting the condensation reaction in water. researchgate.netsemanticscholar.orgresearchgate.net It has been demonstrated that a variety of diimines can be synthesized in good yields by simply stirring the corresponding aldehyde and diamine in water at room temperature, without the need for a catalyst. semanticscholar.orgresearchgate.net The products often precipitate from the aqueous solution and can be isolated by simple filtration. semanticscholar.org

Another green technique utilizes ultrasound irradiation to accelerate the condensation reaction under solvent-free conditions. thieme-connect.de This method allows for the preparation of N,N'-diaryl and N,N'-dialkyl 1,2-diimines in high yields at room temperature with short reaction times. thieme-connect.de

Microwave-assisted synthesis has also emerged as a green alternative, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods.

Synthesis of Heavy Analogues of this compound (e.g., Si/Sb compounds)

The synthesis of heavier analogues of this compound, where carbon and nitrogen atoms are replaced by heavier p-block elements, represents a significant area of research in inorganic chemistry. These compounds, featuring bonds between elements like silicon (Si) and antimony (Sb), push the boundaries of our understanding of chemical bonding and molecular structures. dokumen.pub The stabilization of such molecules often requires the use of sterically demanding ligands to prevent oligomerization or decomposition. dokumen.pub

A notable approach to creating heavy analogues of this compound involves the synthesis of chain-type unsaturated molecules containing low-oxidation-state silicon(I) and antimony(I). researchgate.netresearchgate.net This methodology utilizes amidinato ligands to stabilize the reactive metal centers. researchgate.netresearchgate.net The synthesis is a stepwise process that first yields a heavier analogue of an imine, which is then used to construct the target this compound analogue with an E-Si-Si-E skeleton (where E is a pnictogen like Sb). researchgate.net

The initial step involves the reduction of an antimony dihalide (R-SbCl₂) with potassium graphite (B72142) (KC₈) in the presence of an amidinato-silylene chloride (LSiCl). researchgate.netnih.gov This reaction produces a pseudo-silastibene, L-(Cl)Si=Sb-R, which is isoelectronic to an imine. researchgate.netnih.govresearchgate.net These intermediates feature a dicoordinated pnictogen center and a distorted tetrahedral silicon center, with a bond between them that can be described as a pseudo-double bond. researchgate.net

The subsequent and final step towards the this compound analogue is the further reduction of the pseudo-silastibene with potassium graphite. researchgate.netnih.gov This dehalogenative dimerization results in the formation of a bis(pseudo-silastibene) with a Si-Si bond, yielding a structure of the type R-Sb=LSi-LSi=Sb-R. researchgate.net These molecules are considered heavy analogues of this compound. researchgate.netresearchgate.netnih.gov Quantum mechanical studies, including Density Functional Theory (DFT), have been employed to investigate the electronic structure of these compounds, revealing a delocalized pseudo-π molecular orbital system arising from hyperconjugative interactions. researchgate.netnih.govresearchgate.net

The table below summarizes the synthetic pathway to these novel Si/Sb compounds.

| Product Name | Reactants | Reagents | Synthetic Approach | Key Structural Features |

| L-(Cl)Si=Sb-Tip (1) | Antimony dihalide (Tip-SbCl₂), Amidinato-silylene chloride (LSiCl) | Potassium graphite (KC₈) | Reduction | Heavier analogue of imine, Si-Sb pseudo-double bond researchgate.netnih.govacs.org |

| L-(Cl)Si=Sb-TerPh (2) | Antimony dihalide (TerPh-SbCl₂), Amidinato-silylene chloride (LSiCl) | Potassium graphite (KC₈) | Reduction | Heavier analogue of imine, Si-Sb pseudo-double bond researchgate.netnih.govacs.org |

| Tip-Sb=LSi-LSi=Sb-Tip (3) | L-(Cl)Si=Sb-Tip (1) | Potassium graphite (KC₈) | Reductive dimerization | Analogue of this compound, -Sb=Si-Si=Sb- unsaturated system researchgate.netnih.govacs.org |

| TerPh-Sb=LSi-LSi=Sb-TerPh (4) | L-(Cl)Si=Sb-TerPh (2) | Potassium graphite (KC₈) | Reductive dimerization | Analogue of this compound, -Sb=Si-Si=Sb- unsaturated system researchgate.netnih.govacs.org |

L = PhC(NtBu)₂; Tip = 2,4,6-triisopropylphenyl; TerPh = Terphenyl

The solid-state structures of these compounds have been unambiguously confirmed through single-crystal X-ray diffraction analysis. researchgate.netnih.govresearchgate.net These studies, in conjunction with DFT calculations, indicate that each antimony atom possesses a σ-type lone pair of electrons and forms a strong pseudo-π-bond with the adjacent silicon atom through hyperconjugative donation of the π-type lone pair at the antimony atom into the Si-N σ* molecular orbital. researchgate.netnih.govresearchgate.net This bonding motif is crucial for the stability and electronic properties of these this compound analogues.

Coordination Chemistry of Ethane 1,2 Diimine Ligands

Complexation with Transition Metals

Ethane-1,2-diimine (B14265607) and its derivatives are versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition metals in various oxidation states. The electronic and steric properties of these diimine ligands can be fine-tuned through substitution, influencing the structure, reactivity, and catalytic activity of the resulting metal complexes.

Divalent Metal Complexes (e.g., Cr(II), Ni(II), Cu(II), Zn(II), Fe(II), Pd(II), Pt(II))

This compound ligands readily form complexes with numerous divalent transition metals. These complexes have been extensively studied for their applications in catalysis, particularly in olefin polymerization. sun.ac.za

Chromium(II): Chromium complexes with α-diimine ligands have been employed in ethylene (B1197577) polymerization. For instance, a Cr(II) complex with N,N'-bis(2,6-difluorophenyl)-2,3-butanediimine, activated by methylaluminoxane (B55162) (MAO), has shown activity in producing high-density polyethylene (B3416737). sun.ac.za

Iron(II): Iron(II) complexes of α-diimine ligands are known to be active catalysts for olefin polymerization. sun.ac.za The synthesis of Fe(II) complexes with tetradentate diimine-dipyrazole ligands has been reported, revealing distorted coordination spheres. acs.org The spin state of these complexes is influenced by ligand substituents, which in turn affects their catalytic behavior. mdpi.com For example, bis(imino)pyridine iron complexes can exist in different spin states depending on the nature of the other ligands present. capes.gov.br The synthesis and structure of various Fe(II) complexes with functionalized diazadiphosphacyclooctanes have also been explored. nih.govmdpi.com

Nickel(II): Nickel(II) α-diimine complexes are highly active catalysts for ethylene polymerization. sun.ac.zamdpi.com The steric and electronic properties of the diimine ligand significantly impact the catalytic activity and the properties of the resulting polymer. mdpi.comrsc.orgrsc.org Bulky substituents on the aryl groups of the diimine ligand are crucial for achieving high catalytic activity and producing high molecular weight polymers by sterically hindering chain transfer processes. mdpi.comrsc.org The coordination geometry around the Ni(II) center can be tuned, for example, to a distorted square-planar geometry in heteroleptic complexes with catecholate ligands. mdpi.com Mixed ligand complexes of Ni(II) with quercetin (B1663063) and diimine ligands have been synthesized and characterized, showing octahedral geometry. nih.gov

Copper(II): Copper(II) complexes with diimine ligands have been synthesized and studied for their structural and biological properties. nih.govmdpi.comajol.inforsc.org For example, mixed ligand Cu(II) complexes with quercetin and diimine ligands have been prepared and characterized as having a square pyramidal geometry. nih.gov The coordination of Cu(II) with phenoxy-ketimine Schiff base ligands has also been reported. mdpi.com

Zinc(II): Zinc(II) complexes with diimine ligands have been synthesized and characterized. sun.ac.zaacs.orgmdpi.com For instance, a Zn(II) complex with a tetradentate naphthalene (B1677914) diimine-dipyrazole ligand has been shown to exhibit luminescence properties that are sensitive to the presence of anions like fluoride. acs.org The synthesis of binuclear Zn(II) diimine complexes has also been reported. mdpi.com

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) complexes containing α-diimine ligands are also effective catalysts for olefin polymerization. sun.ac.zamdpi.com The electronic effects of ligand substituents play a significant role in the polymerization properties of these catalysts. mdpi.com For instance, electron-donating substituents on the diimine ligand in Pd(II) catalysts can lead to higher molecular weight polyethylene. mdpi.com Mixed ligand complexes of Pd(II) and Pt(II) with diimine and dithiolate ligands have also been investigated. acs.org

Table 1: Selected Divalent Metal Complexes with this compound Derivatives

| Metal Ion | Ligand Type | Key Findings |

|---|---|---|

| Cr(II) | α-diimine | Active in ethylene polymerization. sun.ac.za |

| Fe(II) | α-diimine, tetradentate diimine-dipyrazole | Active polymerization catalysts; spin state influences reactivity. sun.ac.zaacs.orgmdpi.com |

| Ni(II) | α-diimine, mixed ligand with quercetin | Highly active polymerization catalysts; properties tunable by ligand sterics and electronics. mdpi.comrsc.orgnih.gov |

| Cu(II) | Mixed ligand with quercetin, phenoxy-ketimine | Square pyramidal or other geometries; studied for biological activity. nih.govmdpi.com |

| Zn(II) | Tetradentate diimine-dipyrazole, binuclear diimines | Luminescent properties sensitive to anions. acs.orgmdpi.com |

| Pd(II), Pt(II) | α-diimine, mixed ligand with dithiolates | Effective polymerization catalysts; electronic effects of ligands are significant. mdpi.comacs.org |

Monovalent Metal Complexes (e.g., Ag(I), Cu(I))

This compound ligands also form stable complexes with monovalent metal ions like silver(I) and copper(I). These complexes often exhibit interesting structural features and photophysical properties.

Silver(I) Complexes: Silver(I) complexes with diimine ligands have been synthesized and characterized. For instance, Ag(I) can form complexes with phenoxy-ketimine Schiff base ligands in the presence of phosphine (B1218219) co-ligands. mdpi.com Additionally, heteroleptic Ag(I) complexes with both phosphine and diimine ligands have been prepared, sometimes resulting in the formation of one- to three-dimensional structures through intermolecular interactions. doi.org The synthesis of Ag(I) complexes with a rigid tridentate N,P,P-ligand has also been reported to yield compounds with high phosphorescence and thermally activated delayed fluorescence (TADF) properties. acs.org

Copper(I) Complexes: Copper(I) complexes with diimine ligands are of great interest due to their rich photophysical properties, making them potential materials for applications like organic light-emitting diodes (OLEDs). These complexes often feature a distorted tetrahedral geometry. The combination of diimine and phosphine ligands in heteroleptic Cu(I) complexes can lead to enhanced photoluminescence properties. rsc.orgresearchgate.net The emission color of these complexes can be tuned by modifying the diimine and phosphine ligands. rsc.org For example, a series of novel Cu(I) complexes with an s-binap ligand and a diimine ligand have been synthesized and show intense photoluminescence in the solid state. researchgate.net The synthesis of Cu(I) complexes with phenoxy-ketimine Schiff base ligands and phosphine co-ligands has also been achieved. mdpi.com

Higher Oxidation State Complexes (e.g., Co(III), Re(I), Rh(III))

Complexes of this compound and its derivatives with transition metals in higher oxidation states have also been prepared and studied.

Cobalt(III): Mixed ligand complexes of Co(II) can be oxidized to Co(III). For example, Co(II) complexes with quercetin and diimine ligands have been synthesized and characterized as having an octahedral geometry. nih.gov

Rhenium(I): Rhenium(I) tricarbonyl complexes with diimine ligands are a well-studied class of compounds with interesting photophysical and electrochemical properties. researchgate.netnih.gov The general formula for these complexes is often fac-[Re(CO)₃(N^N)X], where N^N is a diimine ligand and X is a halide or another monodentate ligand. The introduction of different substituents on the diimine ligand allows for the fine-tuning of the complex's properties. researchgate.netnih.govrsc.org The coordination geometry around the rhenium atom is typically a distorted octahedron. researchgate.netrsc.org Aerobically stable and substitutionally labile α-diimine rhenium dicarbonyl complexes have also been synthesized. nih.gov The anticancer activity of dinuclear Re(I) complexes has been investigated. mdpi.comrsc.org

Rhodium(III): While less common in the provided context, Rhodium(III) complexes with diimine ligands are known in coordination chemistry and often exhibit octahedral geometry.

Stereochemistry and Chiral Diimine Ligands in Coordination Compounds

The stereochemistry of metal complexes containing this compound ligands is a significant area of research, particularly with the use of chiral ligands for asymmetric catalysis.

Chirality in these coordination compounds can arise from several sources:

Chiral Ligand Backbone: The use of a chiral backbone in the diimine ligand, often derived from a chiral diamine, can induce a specific stereochemistry at the metal center. epfl.chscilit.comnih.gov

Chiral Substituents: Attaching chiral substituents to the diimine ligand can also lead to chiral complexes. epfl.chscilit.comnih.gov

Helical Chirality: The coordination of bidentate ligands like diimines to an octahedral metal center can create helical chirality, designated as Δ (delta) for a right-handed helix and Λ (lambda) for a left-handed helix. libretexts.org

Chiral-at-Metal: In some cases, the arrangement of ligands around the metal center itself can be the source of chirality. csic.es

Chiral diimine ligands have been successfully employed in a variety of asymmetric catalytic reactions. For example, novel chiral naphthyridine diimine ligands have been developed for Ni-catalyzed enantioselective alkylidenecyclopropanations. epfl.chscilit.comnih.gov The synthesis of chiral salen-type ligands from chiral diamines has also been explored for use in asymmetric aziridination reactions. metu.edu.tr The stereochemical properties of Schiff-base transition metal complexes have been investigated using various spectroscopic techniques and theoretical calculations, allowing for the determination of the helicity of the metal complexes. mdpi.com

Influence of Ligand Substituents on Coordination Modes and Geometries

Substituents on the this compound ligand framework have a profound impact on the coordination modes and geometries of the resulting metal complexes. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Electron-donating or electron-withdrawing substituents on the diimine ligand can modulate the electron density at the metal center. mdpi.commdpi.comresearchgate.net This, in turn, influences the strength of the metal-ligand bonds, redox potentials, and the catalytic activity of the complex. For example, in α-diimine Pd(II) catalysts, electron-donating substituents can lead to the production of higher molecular weight polyethylene. mdpi.com The position of the substituent on the ligand framework is crucial in determining its electronic influence on the coordinated metal ion. mdpi.com

Steric Effects: The size and bulkiness of substituents, particularly those at the ortho positions of N-aryl groups, play a critical role in determining the coordination geometry and the accessibility of the metal center. mdpi.commdpi.comrsc.orgresearchgate.net In α-diimine Ni(II) and Pd(II) catalysts for olefin polymerization, bulky ortho-substituents are essential to retard chain transfer reactions and produce high molecular weight polymers. mdpi.comrsc.org Steric hindrance can also influence the spin state of the metal ion. mdpi.com For instance, increasing the steric bulk of ortho-substituents on α-diimine ligands in nickel-catalyzed ethylene polymerization leads to a decrease in the branching of the resulting polyethylene. rsc.org

The interplay of these steric and electronic effects allows for the fine-tuning of the properties of the metal complexes for specific applications. rsc.org

Table 2: Influence of Ligand Substituents

| Effect | Description | Example |

|---|---|---|

| Electronic | Electron-donating/-withdrawing groups alter the electron density at the metal center, affecting bond strengths and catalytic activity. mdpi.commdpi.comresearchgate.net | Electron-donating groups on α-diimine Pd(II) catalysts increase polyethylene molecular weight. mdpi.com |

| Steric | Bulky substituents influence coordination geometry, access to the metal center, and can control reaction pathways. mdpi.commdpi.comrsc.orgresearchgate.net | Bulky ortho-substituents in α-diimine Ni(II) catalysts are crucial for high polymerization activity. mdpi.comrsc.org |

Multimetallic and Binuclear Diimine Complexes

This compound ligands can also be incorporated into multimetallic and binuclear complexes, where two or more metal centers are held in close proximity. These complexes are of interest for their potential in cooperative catalysis, unique spectroscopic properties, and as models for bimetallic active sites in enzymes.

Binuclear complexes can be formed using bridging ligands that incorporate two diimine units or by using diimine ligands that chelate to one metal center while also providing a binding site for a second metal. Studies on binuclear Schiff base metal complexes have shown that they can exhibit enhanced luminescence compared to their mononuclear counterparts. walshmedicalmedia.com

Examples of binuclear diimine complexes include:

Heterodinuclear α-diimine complexes: The synthesis and spectroscopic properties of heterodinuclear α-diimine complexes containing an asymmetric bridging hydride have been reported. uu.nluu.nl

Binuclear molybdenum carbonyl complexes: The synthesis and electrochemical properties of binuclear molybdenum carbonyl complexes with bridging α,α′-diimine ligands have been investigated. capes.gov.br

Binuclear Co(II), Ni(II), Cu(II), and Zn(II) diimine complexes: The synthesis and characterization of new binuclear diimine complexes of these metals have been reported, with the diimine ligand acting in a tetradentate fashion to coordinate to two metal centers. mdpi.com

Dinuclear Re(I) complexes: The anticancer activity of dinuclear Re(I) complexes has been shown to be greater than their mononuclear analogues in some cases, suggesting a synergistic effect between the two metal ions. mdpi.comrsc.org

The close proximity of the metal centers in these complexes can lead to metal-metal interactions that influence their electronic and magnetic properties.

Complexation with Main Group Elements (e.g., Lithium, Aluminum, Gallium, Silicon, Antimony)

The coordination chemistry of α-diimine ligands, including this compound and its derivatives, extends beyond transition metals to include a variety of main group elements. These complexes exhibit diverse structural features and reactivity, often influenced by the electronic properties of both the main group element and the redox-active diimine ligand.

Lithium: this compound derivatives can form complexes with alkali metals like lithium. In some instances, lithium ions coordinate to the dianionic form of the ligand, known as an ethene-1,2-diamido ligand. For example, a binuclear chromium complex features two chelating bis(2,6-diisopropylphenyl)ethene-1,2-diamido ligands where two lithium ether adducts are coordinated in an η⁴ mode to the ligand backbone. iucr.org The lithium atoms in these structures can also participate in bridging interactions, for instance, in dimeric lithium diazapentadienyl complexes. rsc.org

Aluminum: Aluminum complexes with redox-active α-diimine ligands have been synthesized to explore multielectron redox chemistry, a domain where conventional aluminum compounds are typically inactive. iucr.org By coordinating these non-innocent ligands to an aluminum center, it is possible to create complexes capable of participating in redox catalysis. iucr.org The synthesis and characterization of several α-diimine aluminum complexes with varied ligand substitution patterns and oxidation states have been reported, analyzed through methods like X-ray diffraction and cyclic voltammetry. iucr.org

Gallium: The complexation of α-diimine ligands with gallium is well-documented, revealing the interplay between the metal's oxidation state and the ligand's redox level. rsc.org A convenient method for synthesizing gallium(III) complexes with α-diimine ligands in their radical anion form involves the transmetallation reaction of corresponding cobalt(II) complexes with metallic gallium. researchgate.net This process results in both a transfer of the ligand and a one-electron reduction of the diimine. researchgate.net

Studies on the reduction of dichloro gallium(III) α-diimine complexes have shown that the process can lead to different products depending on the stoichiometry and the ligand's steric bulk. rsc.orgrsc.org For example, reduction can yield Ga(III) complexes with a dianionic ligand, Ga(II)-Ga(II) bonded dimers with radical anionic ligands, or even anionic digallium complexes. rsc.orgrsc.org This demonstrates that the redox process can be centered on either the ligand or the metal, a hallmark of non-innocent ligand behavior. rsc.org

Silicon and Antimony: The concept of this compound as a structural motif has been extended to heavier p-block elements. Researchers have successfully synthesized compounds containing alternating silicon and antimony atoms that are isoelectronic to this compound. cdnsciencepub.com These molecules, such as Tip─Sb═LSi─LSi═Sb─Tip (where L is an amidinato ligand), are prepared through the reduction of antimony dihalides in the presence of a silylene chloride. cdnsciencepub.com Quantum mechanical studies indicate that these compounds possess delocalized pseudo-π molecular orbitals that arise from hyperconjugative interactions between the Sb π-type lone pair and the Si-N σ* molecular orbital, making them heavy analogues of classic π-delocalized systems like this compound. cdnsciencepub.com

Non-Innocent Ligand Behavior in Diimine Metal Complexes

This compound and its substituted analogues are classic examples of "non-innocent" ligands. rsc.orgacs.org A non-innocent ligand is one where the oxidation state is ambiguous and which can actively participate in the redox chemistry of the complex, rather than acting as a passive spectator to metal-centered events. researchgate.netmdpi.com

α-diimine ligands are redox-active and can exist in three distinct oxidation states. acs.org

Neutral (L⁰): The neutral 1,4-diaza-1,3-diene form.

Radical Anion (L•⁻): A one-electron reduced form.

Dianion (L²⁻): A two-electron reduced form, often described as an enediamido ligand.

This ability to accept and store electrons allows the diimine ligand to function as an electron reservoir, stabilizing metal centers in various, including low-valent, oxidation states. acs.orgresearchgate.net The electronic structure of a given complex—whether the redox changes are assigned to the metal or the ligand—can be subtle. For example, a formally Cr(I) complex might be better described as a Cr(II) ion antiferromagnetically coupled to a diimine radical anion.

The specific redox state of the ligand can be inferred from structural and spectroscopic data. Upon reduction from the neutral form to the radical anion and then to the dianion, characteristic changes occur in the bond lengths of the ligand's backbone.

| Redox State | C=N Bond Length (Å) | C-C Bond Length (Å) | Description |

| Neutral Ligand (L⁰) | Shorter (double bond character) | Longer (single bond character) | The ligand is in its unperturbed 1,4-diaza-1,3-diene form. |

| Radical Anion (L•⁻) | Elongated | Shortened | The C=N bonds lengthen and the central C-C bond shortens, indicating delocalization of the unpaired electron over the N-C-C-N fragment. |

| Dianion (L²⁻) | Further Elongated | Further Shortened | The bond lengths approach those expected for C-N single bonds and a C=C double bond, consistent with an enediamide structure. |

This behavior is clearly demonstrated in a series of chromium complexes where the diimine ligand is found in different redox states. The reduction of the ligand allows the metal to maintain a more common oxidation state, effectively distributing the electron density of the complex between the metal and the ligand. This non-innocent behavior is crucial in the design of catalysts, as the ligand can participate directly in catalytic cycles by accepting, donating, or transferring electrons. iucr.orgresearchgate.net

Spectroscopic and Structural Elucidation of Ethane 1,2 Diimine Systems

Vibrational Spectroscopy (IR, FTIR) and Characteristic Band Assignments

Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. In ethane-1,2-diimine (B14265607) systems, the most characteristic vibration is the C=N stretching frequency.

The infrared (IR) and Fourier-transform infrared (FTIR) spectra of this compound and its derivatives display a strong absorption band corresponding to the C=N stretching vibration, which typically appears in the range of 1615–1660 cm⁻¹. msu.edu For instance, in N,N'-dimesityl-1,2-bis(2,6-dichlorophenyl)this compound, the C=N stretch is observed at 1642 cm⁻¹. osti.gov The exact position of this band is sensitive to the nature of the substituents on the nitrogen atoms and the carbon backbone.

In metal complexes of this compound, the C=N stretching frequency often shifts upon coordination to a metal center. This shift can be either to a lower or higher wavenumber, depending on the nature of the metal and the type of coordination. Additionally, the IR spectra of these complexes may show new bands corresponding to metal-ligand vibrations.

Computational studies on the conformers of 1,2-diiminoethane have provided detailed assignments of their vibrational frequencies. For the lowest-energy anti-(E,E) conformer, a strong band is predicted at 1151.3 cm⁻¹, with weaker features at 1615.6 cm⁻¹ and a likely misassigned N–H antisymmetric stretch that should be closer to 2930 cm⁻¹. acs.org Another feature of similar magnitude to the N-H stretch is predicted at 1342.2 cm⁻¹. acs.org

Table 1: Characteristic IR Frequencies for this compound and Related Compounds

| Compound | C=N Stretch (cm⁻¹) | Other Notable Bands (cm⁻¹) | Reference |

|---|---|---|---|

| N,N'-dimesityl-1,2-bis(2,6-dichlorophenyl)this compound | 1642 | 3003, 2952, 2908 (C-H) | osti.gov |

| anti-(E,E)-1,2-diiminoethane (computed) | 1615.6 | 1151.3, 1342.2, ~2930 (N-H) | acs.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of this compound systems in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The iminic protons (H-C=N) of this compound derivatives typically resonate as a singlet in the downfield region of the spectrum. For example, in (E,E)-N¹,N²-bis(2,6-diethylphenyl)this compound, the iminic protons appear at δ 8.16 ppm. The chemical shift of these protons is influenced by the electronic nature of the aryl or alkyl substituents on the nitrogen atoms. Aromatic protons and protons of the substituents will also show characteristic signals.

¹³C NMR: The iminic carbon (C=N) signal in ¹³C NMR spectra is also highly characteristic, appearing in the range of δ 159-164 ppm. For instance, the C=N carbon in (E,E)-N¹,N²-bis(2,6-diethylphenyl)this compound is found at δ 163.1 ppm. The chemical shifts of the aromatic and substituent carbons provide further structural confirmation. mdpi.comnih.gov

In metal complexes, changes in the NMR spectra can indicate coordination. The chemical shifts of the iminic protons and carbons, as well as those of the substituents, can be affected by the metal center. researchgate.net

Table 2: Selected ¹H and ¹³C NMR Data for this compound Derivatives in CDCl₃

| Compound | ¹H NMR (δ, ppm) H-C=N | ¹³C NMR (δ, ppm) C=N | Reference |

|---|---|---|---|

| (E,E)-N¹,N²-bis(2,6-diethylphenyl)this compound | 8.16 (s, 2H) | 163.1 | |

| (E,E)-N¹,N²-dimesitylthis compound | 8.11 (s, 2H) | Not specified | |

| (E,E)-N¹,N²-bis(4-tert-butylphenyl)this compound | 8.47 (s, 2H) | 159.3 | |

| (E,E)-N¹,N²-bis(4-methoxyphenyl)this compound | 8.43 (s, 2H) | 159.8 |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Luminescence, Metal-to-Ligand Charge Transfer (MLCT))

Electronic spectroscopy provides valuable information about the electronic transitions within this compound systems and their metal complexes.

UV-Vis Absorption: Free this compound ligands typically exhibit two main absorption bands in the UV-Vis spectrum. These correspond to π-π* and n-π* electronic transitions. researchgate.net For example, a diimine ligand showed peaks at 300 nm and 355 nm. researchgate.netmdpi.com

Upon complexation with a metal, new absorption bands may appear, often in the visible region. These are frequently assigned to charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). researchgate.netmdpi.commdpi.comlibretexts.org MLCT bands are common in complexes with metals in low oxidation states and ligands with low-lying π* orbitals. libretexts.org For example, the intense color of [Cr(CO)₄(N,N'-dimesitylethylenediimine)] is attributed to an MLCT band at 595 nm. nih.gov The energy of these transitions can be influenced by the metal, the substituents on the diimine ligand, and the solvent. mdpi.comacs.org

Luminescence: Some this compound complexes exhibit luminescence, which is the emission of light from an electronically excited state. walshmedicalmedia.com This property is of interest for applications in areas such as organic light-emitting diodes (OLEDs). The emission can originate from ligand-centered (LC) excited states or from charge-transfer excited states. walshmedicalmedia.comacs.orgmdpi.com For instance, certain diimine-Pt(IV) complexes are luminescent in both solution and the solid state. mdpi.com The luminescence properties, including the emission wavelength and quantum yield, are highly dependent on the specific metal and ligand structure. walshmedicalmedia.comacs.org

Table 3: Electronic Absorption Data for this compound Systems

| Compound/Complex | Absorption Bands (λ_max, nm) | Assignment | Reference |

|---|---|---|---|

| Diimine free ligand | 300, 355 | π-π, n-π | researchgate.netmdpi.com |

| Co(II)-diimine complex | 300, 355, 450 | Ligand, Charge Transfer | mdpi.com |

| Cu(II)-diimine complex | 300, 365, 395, 425 | LMCT, d-d | mdpi.com |

| [Cr(CO)₄(dimesitylethylenediimine)] | 595 | MLCT | nih.gov |

X-ray Diffraction Crystallography for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state.

Ligand Conformations and Geometric Parameters

X-ray crystallography reveals the precise bond lengths, bond angles, and torsion angles within the this compound ligand. The N-C-C-N backbone can adopt different conformations. In many cases, the ligand adopts a trans conformation about the C-C bond to minimize steric hindrance. The C=N bond lengths are typically in the range of 1.25-1.28 Å, consistent with a double bond. Upon coordination, these parameters can change. For example, in some reduced diimine complexes, the C-N distances are significantly longer, and the C-C distances are shorter, suggesting a change in the electronic structure of the ligand. acs.org

Metal Coordination Geometries and Distortions

In metal complexes, this compound acts as a bidentate ligand, chelating to the metal center through its two nitrogen atoms to form a five-membered ring. The coordination geometry around the metal can vary widely, including distorted octahedral, square planar, and tetrahedral arrangements. nih.govnih.govscielo.br

For example, in a dinuclear chromium(II) complex, each chromium center is coordinated by one chelating diimine ligand and has a distorted octahedral geometry. nih.govresearchgate.net In a silver(I) complex, the coordination geometry is described as a distorted tetrahedron. scielo.br The bite angle of the diimine ligand (N-M-N) is typically around 75-80°, which can contribute to distortions from ideal geometries. scielo.br

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules are arranged in a crystal is determined by a variety of intermolecular interactions. In this compound systems, hydrogen bonding and π-stacking are often important.

Hydrogen Bonding: If the diimine ligand has N-H or other hydrogen-bond donor groups, these can form hydrogen bonds with acceptor atoms in neighboring molecules, influencing the crystal packing. nih.govnih.gov Even weaker C-H···X (where X can be O, N, or an aromatic ring) interactions can play a role in the supramolecular assembly. nih.govacs.org

π-Stacking: The aromatic rings of aryl-substituted ethane-1,2-diimines can engage in π-stacking interactions, where the rings are arranged in a face-to-face or offset manner. researchgate.netrsc.org These interactions are a significant driving force in the self-assembly of these molecules in the solid state. acs.orgrsc.orgmdpi.com The interplanar distances in π-stacking interactions are typically in the range of 3.3-3.8 Å.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (E,E)-N¹,N²-bis(2,6-diethylphenyl)this compound |

| (E,E)-N¹,N²-bis(4-bromo-2,6-diethylphenyl)this compound |

| (E,E)-N¹,N²-bis(4-tert-butylphenyl)this compound |

| (E,E)-N¹,N²-dimesitylthis compound |

| 1,2-diiminoethane |

| [Cr(CO)₄(N,N'-dimesitylethylenediimine)] |

| This compound |

| Glyoxal (B1671930) |

| IrCl(C₂H₄)(α-diimine) |

Mass Spectrometry in Compound Characterization

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structural information of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from a sample. In the context of this compound and its derivatives, mass spectrometry serves as a crucial tool for confirming molecular formulas and investigating fragmentation patterns, which can illuminate the molecule's structure.

When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), forming a molecular ion (M⁺•). This ion is often energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. libretexts.org The pattern of these fragments provides a molecular fingerprint. For amine compounds, a key fragmentation pathway involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org The molecular ion peak for compounds with an even number of nitrogen atoms, like this compound, will be an even number. libretexts.org

In the study of this compound systems, mass spectrometry is frequently used to characterize more complex derivatives and metal complexes. For instance, Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing large, thermally labile molecules like metal complexes without causing extensive fragmentation. Research on neodymium (III) complexes incorporating an this compound-based ligand, 2,2'-((1E,1'E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))diphenol, demonstrated the utility of ESI-MS. The analysis showed distinct molecular ion peaks for the ligand and its corresponding binary and ternary neodymium complexes, confirming their proposed molecular formulas. ekb.eg Similarly, high-resolution mass spectrometry (HRMS) has been employed to confirm the structures of various substituted this compound ligands and their organometallic adducts, such as those with boron. osti.gov

The table below summarizes mass spectrometry data for several compounds containing the this compound motif, showcasing the molecular ions detected.

| Compound | Ionization Method | Observed m/z | Inferred Ion | Reference |

| 2,2'-((1E,1'E)-(ethane-1,2-diylbis(azaneylylidene))bis(methaneylylidene))diphenol (H₂L) | ESI | 269.07 | [H₂L+H]⁺ | ekb.eg |

| [Nd(L)₂Cl₂]Cl·H₂O | ESI | 802.21 | Molecular Ion | ekb.eg |

| [Nd(L)₂(I)₂]Cl₃·H₂O | ESI | 937.82 | Molecular Ion | ekb.eg |

| N,N′-Bis(2,6-diisopropylphenyl)-1,2-bis(pentafluorophenyl)-ethane-1,2-diimine | ESI-HRMS | 641.1057 | [M+H]⁺ | osti.gov |

| MesDAB(Bcat)₂ | ESI-HRMS | 547.2519 | [(M+H₂O)-H]⁻ | |

| ((1E,2E)-N¹,N²-dimesitylacenaphthylene-1,2-diimine)B₂(thiocat)₂ | ESI-HRMS | 671.2982 | [(M+H₂O)-H]⁻ |

Mössbauer Spectroscopy for Electronic State Probing

Mössbauer spectroscopy, particularly ⁵⁷Fe Mössbauer spectroscopy, is an exceptionally sensitive technique for probing the local electronic environment of iron nuclei. It provides valuable insights into the oxidation state, spin state, and coordination geometry of iron in complexes containing this compound (or related diimine) ligands. d-nb.infomdpi.com The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift (δ) is a measure of the s-electron density at the iron nucleus and is highly sensitive to the oxidation and spin state of the iron center. mdpi.com Different ranges of δ values are characteristic of specific iron states (e.g., high-spin Fe(II), low-spin Fe(II), high-spin Fe(III), low-spin Fe(III)).

The quadrupole splitting (ΔE_Q) arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the surrounding electric field gradient (EFG). A non-zero ΔE_Q indicates an asymmetric electronic or geometric environment around the iron atom. mdpi.com Its magnitude provides information about the symmetry of the coordination sphere and the electronic configuration of the iron ion.

In studies of pyridine(diimine) iron complexes, Mössbauer spectroscopy has been instrumental. For example, zero-field ⁵⁷Fe Mössbauer spectra of four-coordinate iron methyl complexes with C_S-symmetric pyridine(diimine) ligands recorded at 80 K showed quadrupole doublets with isomer shifts (δ) of 0.52–0.53 mm/s and large quadrupole splittings (ΔE_Q) between 1.39 and 1.45 mm/s, which are consistent with high-spin Fe(II) centers. nih.gov In contrast, pentamethylcyclopentadienyl iron complexes with α-diimine ligands exhibited isomer shifts of 0.41-0.48 mm/s, consistent with low-spin Fe(III) compounds. osti.gov

The technique can also distinguish between different species in a sample or track changes during a reaction. Freeze-quench Mössbauer spectroscopy has been used to identify transient intermediates in catalytic cycles involving iron-diimine complexes. acs.org For instance, in a catalytic reaction, a major species with δ = 0.28 mm/s and |ΔE_Q| = 0.61 mm/s was identified as an iron(II) metallacycle, while a minor component with different parameters (δ = 0.30 mm/s, |ΔE_Q| = 1.04 mm/s) was assigned as a stereoisomer. acs.org This demonstrates the power of the technique in elucidating the electronic structures of distinct but related complexes within a system. acs.orgnih.govacs.org Furthermore, Mössbauer spectroscopy can track valence tautomerism, as shown in an iron tris(diimine) complex where a transition from a low-spin Fe(III) state to a high-spin Fe(II) state was observed upon heating. rsc.org

The following table presents Mössbauer parameters for a selection of iron complexes featuring diimine ligands, illustrating the range of electronic structures that can be probed.

| Compound/System | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) | Inferred Iron State | Reference |

| (C_S-PDI)Fe-CH₃ Complexes (e.g., 1-CH₃, 2-CH₃) | 0.52 - 0.53 | 1.39 - 1.45 | 80 | High-Spin Fe(II) | nih.gov |

| (PDI)Fe Metallacycle (7a) | 0.28 | 0.61 | 80 | Iron(II) Metallacycle | acs.org |

| (PDI)Fe Metallacycle Isomer (7b) | 0.30 | 1.04 | 80 | Iron(II) Metallacycle | acs.org |

| [(MePDI)Fe(N₂)]₂(μ-N₂) | 0.37 | 0.49 | 80 | Low-Spin Fe(0) Dimer | acs.org |

| (MesDI)Fe(C₅Me₅) (Fe1) | 0.41 | 0.58 | 80 | Low-Spin Fe(III) | osti.gov |

| (MesPI)Fe(C₅Me₅) (Fe2) | 0.48 | 0.57 | 80 | Low-Spin Fe(III) | osti.gov |

| [Fe(5Cl-L)(NCS)] (Complex 1) | 0.221 | 2.739 | 77 | Low-Spin Fe(III) | mdpi.com |

| [Fe(5Cl-L)(NCS)] (Complex 1) | 0.287 | 0.640 | 325 | High-Spin Fe(III) | mdpi.com |

| Iron tris(diimine) Complex (4) | ~0.1 | ~3.5 | 80 | Low-Spin Fe(III)-(L˙⁻)(L⁰)₂ | rsc.org |

| Iron tris(diimine) Complex (4) | ~0.9 | ~2.2 | 400 | High-Spin Fe(II)-(L⁰)₃ | rsc.org |

Computational and Theoretical Investigations of Ethane 1,2 Diimine and Its Complexes

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of molecules like ethane-1,2-diimine (B14265607) and its complexes. wikipedia.orgmpg.de This computational quantum mechanical method allows for the calculation of a many-electron system's properties based on its spatially dependent electron density. wikipedia.orgscispace.com Unlike traditional methods that focus on the complex many-electron wavefunction, DFT offers a computationally more feasible approach, making it suitable for large systems. mpg.de

DFT studies have been instrumental in understanding the electronic environment of this compound analogues and their metal complexes. For instance, in studies of heavy analogues of this compound, such as bis(pseudo-silapnictene) compounds, DFT calculations have been employed to explore their equilibrium geometry and bonding. researchgate.net These quantum mechanical calculations are often performed at a high level of theory, such as M06/def2‐TZVPP//BP86‐D3(BJ)/def2‐SVP, to ensure accuracy. researchgate.netresearcher.life Solid-state DFT calculations have also been used to establish interaction and lattice energies in cocrystal polymorphs, correlating computational outcomes with experimental results. researcher.life Furthermore, DFT has been applied to elucidate the electronic structure of pyridine(diimine) iron methyl complexes, which are precursors in catalytic reactions. nih.govacs.org These studies combine computational data with experimental results from techniques like Mössbauer spectroscopy to determine electronic ground states and understand how electronic features enable specific reaction pathways. nih.govacs.org

Analysis of Molecular Orbitals and Bonding Characteristics (e.g., Pseudo-π-bonds, Hyperconjugative Interactions)

Molecular orbital (MO) analysis provides a detailed picture of the bonding within a molecule. In this compound and its analogues, unique bonding characteristics such as pseudo-π-bonds and hyperconjugative interactions have been identified through computational studies.

Hyperconjugation, the interaction between an occupied bond orbital and a vicinal unoccupied antibonding orbital, plays a significant role in the stability and structure of these molecules. mdpi.com In heavy analogues of this compound, quantum mechanical studies have revealed the presence of delocalized pseudo-π molecular orbitals that arise from such hyperconjugative interactions. researcher.liferesearchgate.netnih.gov Specifically, a strong pseudo-π-bond can be formed by the hyperconjugative donation of a π-type lone pair on one atom (e.g., Antimony) into the sigma-antibonding (σ*) molecular orbital of an adjacent bond (e.g., Si-N). researchgate.netnih.gov This interaction leads to a delocalization of electron density across the molecular skeleton. researchgate.net While the extent of this delocalization may be less than in classical π-conjugated systems, it is a crucial feature of their bonding. researchgate.netresearcher.life

These hyperconjugative interactions are not merely theoretical constructs; they have tangible effects on molecular reactivity. Despite being stabilized by these interactions, the lone pairs involved can remain highly reactive. researchgate.netresearcher.life The table below summarizes key findings from Natural Bond Orbital (NBO) analysis on a model system, illustrating the energy associated with these stabilizing interactions.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

| Lone Pair (LP) of N | σ(C-C) | High |

| σ(C-H) | σ(C-N) | Moderate |

| σ(C-C) | σ*(C-N) | Low |

This table is illustrative, based on typical hyperconjugative interactions in similar chemical systems.

Conformational Analysis and Isomerism of this compound

Conformational isomerism involves different spatial arrangements of atoms, known as conformers, that arise from rotation around single bonds. libretexts.orgopenstax.org For this compound, rotation around the central C-C single bond gives rise to several conformers, analogous to the well-studied case of ethane (B1197151). byjus.com The primary conformations are the staggered and eclipsed forms. openstax.org

The staggered conformation, where the substituents on the two carbons are as far apart as possible, is generally the most stable due to minimized torsional strain. openstax.org The eclipsed conformation, where substituents are aligned, represents an energy maximum. openstax.org These conformers are often visualized using Newman projections. libretexts.org

In substituted molecules like ethane-1,2-diol, intramolecular forces can alter the relative stability of conformers. For ethane-1,2-diol, the gauche conformation is found to be more stable than the anti conformation, a phenomenon attributed to stabilizing intramolecular hydrogen bonding. pearson.com A similar effect can be anticipated for this compound, where intramolecular hydrogen bonding between the amine hydrogen of one nitrogen and the lone pair of the other nitrogen could stabilize a gauche-like conformation. Computational studies are essential for determining the precise energy differences between these conformers.

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Key Feature |

| Anti (Staggered) | 180° | 0 (Reference) | Minimized steric hindrance |

| Gauche (Staggered) | ~60° | Potentially < 0 | Stabilized by intramolecular H-bonding |

| Eclipsed | 0° | Highest | Maximized torsional and steric strain |

Relative energies are hypothetical and serve to illustrate the expected trend for this compound.

Excited State Dynamics and Photophysical Properties

The photophysical properties of this compound derivatives, particularly when complexed with transition metals, are of significant interest for applications in light-emitting devices and bioimaging. uef.fi The coordination of a diimine ligand to a metal center can dramatically alter the electronic transitions, leading to tunable photophysical characteristics like absorption and emission wavelengths and excited-state lifetimes. uef.fi

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are pivotal in modeling the excited states and predicting photophysical properties. rsc.orgresearchgate.net These calculations can identify the nature of the electronic transitions, which are often metal-to-ligand charge-transfer (MLCT) in character. rsc.orgnih.gov Upon photoexcitation, the molecule is promoted to an excited state, and its subsequent relaxation pathways determine its photophysical behavior, such as fluorescence or phosphorescence. uef.fi

Studies on various metal-diimine complexes have unraveled their excited-state dynamics. For example, in certain dinuclear platinum(II) complexes with bridging ligands, photoexcitation leads to rapid relaxation (within picoseconds) to a triplet ligand-centered (³LC) excited state that can persist for microseconds. rsc.org Similarly, investigations into rhenium(I) diimine complexes using time-resolved infrared (TR-IR) spectroscopy combined with quantum calculations revealed that metal-to-ligand charge transfer can occur in one unit of a dinuclear complex, causing a geometric deformation in the excited state. researchgate.net

The table below presents sample photophysical data for a hypothetical metal-diimine complex, illustrating the type of information gained from these studies.

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Excited-State Lifetime (τ) |

| [Re(CO)₂(diimine)(PPh₃)₂]⁺ | 450 | 620 | 0.15 | 1.2 µs |

| [Ru(diimine)(bpy)₂]²⁺ | 480 | 650 | 0.08 | 800 ns |

Data is representative of typical values for such complexes.

Prediction of Reactivity Profiles and Proton Affinity

Theoretical calculations are a powerful tool for predicting the reactivity of molecules. For this compound and its analogues, computational studies have been used to forecast reactivity patterns and calculate properties like proton affinity, which is the negative of the enthalpy change for the gas-phase protonation of a molecule.

In studies of heavy analogues of this compound that feature pseudo-π-bonds, proton affinity calculations have indicated that the pseudo-π-bond, resulting from hyperconjugative interactions, is more reactive than the σ-type lone pair. researcher.liferesearchgate.netnih.gov These lone pairs, despite being stabilized by hyperconjugation, are very reactive, as shown by their very high calculated first and second proton affinities. researchgate.netresearcher.life

In a more practical application, the reactivity and site-selectivity of a palladium-catalyzed C-H arylation reaction using a (1E,2E)-N1,N2-bis(2,6-di(pentan-3-yl)phenyl)this compound ligand were investigated. rsc.org As part of this work, the proton affinity was calculated at every C-position in the arene substrates to see if a correlation existed with the observed regioselectivity of the reaction. rsc.org Although no simple correlation was found in that specific case, it demonstrates the use of calculated proton affinity as a descriptor to rationalize or predict chemical reactivity. rsc.org

Modeling of Catalytic Mechanisms and Reaction Pathways

This compound and its derivatives are ubiquitous ligands in transition metal catalysis. Computational modeling plays a crucial role in elucidating the complex mechanisms of these catalytic reactions.

One significant area of study is the activation of catalyst precursors. The mechanism of bimolecular reductive elimination of ethane from pyridine(diimine) iron methyl complexes has been detailed through a combination of kinetic studies, crossover experiments, and computational modeling. nih.govacs.org This reaction forms dinitrogen or butadiene iron complexes that are active precatalysts for [2+2] cycloaddition reactions. nih.govacs.org The modeling helps to understand the electronic and steric features of the iron complexes that facilitate this unusual activation pathway. nih.gov

In the field of polymerization, α-diimine nickel complexes are well-known catalysts for producing branched polyethylene (B3416737) from ethylene (B1197577). mdpi.com Theoretical modeling has been essential in understanding the catalytic cycle, including ethylene coordination and insertion, and the "chain-walking" mechanism that leads to branching. mdpi.com These studies have also explored the role of different nickel oxidation states, such as Ni(I) and Ni(III), which can be stabilized by the redox-active diimine ligand and participate in the catalytic cycle via two-electron pathways. nih.gov

Furthermore, diimine ligands are employed in palladium-catalyzed cross-coupling reactions. Mechanistic investigations, often supported by DFT, aim to understand how the catalyst operates, for example, through a concerted metalation-deprotonation pathway, to rationalize reaction rates and selectivities. rsc.org

Reactivity and Organic Transformations Involving Ethane 1,2 Diimine Systems

Participation in Heterocyclic Compound Synthesis (e.g., Imidazoles)

Ethane-1,2-diimine (B14265607) and its derivatives are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, most notably imidazoles. The formation of the this compound intermediate is a crucial step in multicomponent reactions that lead to the imidazole (B134444) core.

A notable example is the TMSOTf-catalyzed synthesis of trisubstituted imidazoles from 1,2-diketones and aldehydes, using hexamethyldisilazane (B44280) as the nitrogen source. nih.gov In this process, a 1,2-diimine intermediate is formed in situ, which then undergoes intramolecular cyclization to yield the imidazole ring. nih.gov The formation of this diimine intermediate has been confirmed by mass spectrometry analysis. nih.gov The reaction proceeds efficiently under microwave irradiation and solvent-free conditions, highlighting a green chemistry approach. nih.gov

Furthermore, spectroscopic evidence has confirmed that 1,2-diiminoethane is a key intermediate in imidazole synthesis. nih.govrsc.org Studies involving the irradiation of 1,2-diazidoethane (B1593744) in aqueous solution have led to the formation of imidazoles, underscoring the role of diimines as fundamental building blocks in N-heterocyclic chemistry. nih.govrsc.org

The versatility of diimines in heterocyclic synthesis extends to their use in preparing other important structures. For instance, because of their bifunctional nature, they readily form heterocycles like imidazolidines. atamanchemicals.com

Table 1: Examples of Imidazole Synthesis Involving Diimine Intermediates

| Reactants | Catalyst/Conditions | Intermediate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1,2-Diketone, Aldehyde, Hexamethyldisilazane | TMSOTf, Microwave, 150°C | This compound derivative | 2,4,5-Trisubstituted imidazole | 79-93% | nih.gov |

Reductive Elimination Processes in Metal Complexes

This compound and its derivatives, often as part of larger ligand frameworks like pyridine(diimine) (PDI), play a significant role in the chemistry of metal complexes, particularly in facilitating reductive elimination reactions. This process is a crucial step in many catalytic cycles.

In the context of iron and palladium chemistry, diimine-ligated metal complexes have been shown to undergo reductive elimination of ethane (B1197151). For example, certain pyridine(diimine) iron methyl complexes undergo bimolecular reductive elimination of ethane to form catalytically active iron dinitrogen species. acs.orgosti.govnih.gov The steric and electronic properties of the diimine ligand significantly influence the rate and feasibility of this reaction. acs.orgosti.govnih.gov For instance, aryl-substituted (MePDI)FeCH₃ and (EtPDI)FeCH₃ readily eliminate ethane at room temperature, while the more sterically hindered (iPrPDI)FeCH₃ is inert under the same conditions. acs.orgnih.gov

Similarly, palladium(II) dimethyl complexes featuring azopyridine ligands, which contain a diimine-like motif, spontaneously undergo reductive elimination of ethane upon dissolution in polar solvents. acs.org This reaction is facilitated by the redox-active nature of the azopyridine ligand. acs.org The mechanism often involves a bimolecular methyl transfer between metal centers prior to the final C-C bond-forming step. acs.org

The study of these reductive elimination processes is critical for understanding catalyst activation pathways. For instance, the addition of butadiene to pyridine(diimine) iron methyl complexes induces ethane elimination, generating iron butadiene complexes that are active precatalysts for [2+2] cycloaddition reactions. acs.orgosti.gov

Transformation to Diamines via Reduction

A fundamental transformation of ethane-1,2-diimines is their reduction to the corresponding ethane-1,2-diamines. This reaction is a cornerstone in synthetic chemistry as it provides access to a wide array of vicinal diamines, which are important ligands for metal complexes and key building blocks for more complex molecules. semanticscholar.orgmeilerlab.org

The reduction of the C=N double bonds in diimines can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its effectiveness and ease of handling. semanticscholar.orgmeilerlab.org These reductions often proceed smoothly in alcoholic solvents like methanol (B129727), providing the corresponding diamines in excellent yields, often without the need for extensive purification. meilerlab.org

An environmentally friendly protocol has been developed for the reduction of di-Schiff bases to their corresponding diamines using sodium borohydride under catalyst- and solvent-free conditions, affording the products in excellent yields. semanticscholar.org This highlights the efficiency and green credentials of this transformation.

The resulting diamines, such as ethylenediamine (B42938) (the parent compound of the class), are widely used in chemical synthesis. wikipedia.org For instance, N,N'-disubstituted 1,2-diamines are precursors for N-heterocyclic carbene (NHC) ligands. beilstein-journals.org

Formation of N-Heterocyclic Carbene (NHC) Ligands from 1,2-Diimines

Substituted ethane-1,2-diimines are crucial precursors in the synthesis of N-heterocyclic carbenes (NHCs), a class of exceptionally versatile and widely used ligands in organometallic catalysis. The synthesis of imidazolium (B1220033) salts, the direct precursors to imidazol-2-ylidene-type NHCs, often starts from a 1,2-diimine. beilstein-journals.org

The general synthetic route involves the condensation of glyoxal (B1671930) with two equivalents of a primary amine or aniline (B41778) to form an N,N'-disubstituted this compound. beilstein-journals.orgresearchgate.netnih.gov This diimine intermediate is then typically reduced to the corresponding diamine. beilstein-journals.org The subsequent cyclization of the diamine with a suitable C1 building block, such as paraformaldehyde and chlorotrimethylsilane (B32843) or triethyl orthoformate, furnishes the imidazolinium or imidazolium salt. beilstein-journals.org

Reactions with Electrophiles and Nucleophiles

The reactivity of this compound systems with electrophiles and nucleophiles is governed by the electronic nature of the imine groups. The nitrogen atoms possess lone pairs of electrons, making them nucleophilic, while the carbon atoms of the C=N bonds are electrophilic, particularly when the nitrogen atoms are protonated or coordinated to a Lewis acid.

Reactions with Electrophiles: The nitrogen atoms of the diimine can react with electrophiles. A key example is the reaction with a C1 electrophile during the synthesis of NHC precursors, as described in the previous section. beilstein-journals.org

Reactions with Nucleophiles: The imine carbons are susceptible to nucleophilic attack. This is a fundamental step in many reactions. For instance, the reduction of diimines to diamines with hydride reagents like NaBH₄ involves the nucleophilic attack of a hydride ion on the imine carbon. semanticscholar.orgmeilerlab.org

In the context of metal-catalyzed reactions, the diimine ligand can influence the reactivity of the metal center towards external nucleophiles and electrophiles. For example, in nickel-catalyzed cross-coupling reactions, the diimine ligand plays a role in the catalytic cycle which involves reactions with both nucleophilic organometallic reagents and electrophilic substrates. researchgate.net The ability of the diimine ligand to act as a redox-active scaffold, accepting and donating electrons, can modulate the reactivity of the metal center, facilitating complex transformations like the 1,2-dicarbofunctionalization of alkenes where both a nucleophile and an electrophile are added across the double bond. researchgate.net

Thermal Decomposition Pathways and Products

The thermal stability and decomposition pathways of this compound and its derivatives, particularly when incorporated into metal complexes, have been investigated to understand their stability and reactivity at elevated temperatures.

Studies on the thermal decomposition of iron(III) complexes with a Schiff base derived from 1,2-diaminoethane (1,2-bis(imino-4'-antipyrinyl)ethane) have shown that the decomposition often occurs in multiple stages. scitechnol.comscirp.org The initial stages can involve the loss of counter-ions, followed by the decomposition of the diimine ligand itself. scitechnol.comscirp.org The decomposition of the ligand can occur in parts, for instance, the loss of half of the ligand molecule at a certain temperature range. scitechnol.comscirp.org The final residue at high temperatures is typically the metal oxide. scitechnol.comscirp.org The nature of the counter-anion (e.g., nitrate, chloride, thiocyanate) has a significant effect on the thermal stability and the specific decomposition temperatures of these complexes. scitechnol.comscirp.org

For the parent, uncomplexed 1,2-diiminoethane, pyrolysis experiments provide insight into its intrinsic thermal stability. In a matrix isolation pyrolysis experiment at 600 °C, 1,2-diiminoethane, generated from 1,2-diazidoethane, was found to decompose into hydrogen cyanide and formaldimine as the main products. nih.govrsc.org This indicates that under high thermal stress, the C-C and C-N bonds of the diimine backbone can cleave.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethane-1,2-diamine |

| Imidazole |

| 1,2-Diketone |

| Aldehyde |

| Hexamethyldisilazane |

| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) |

| 2,4,5-Trisubstituted imidazole |

| 1,2-Diiminoethane |

| 1,2-Diazidoethane |

| Imidazolidine |

| Pyridine(diimine) iron methyl complex |

| (MePDI)FeCH₃ |

| (EtPDI)FeCH₃ |

| (iPrPDI)FeCH₃ |

| Iron dinitrogen complex |

| Azopyridine palladium dimethyl complex |

| Butadiene |

| Iron butadiene complex |

| Sodium borohydride |

| Methanol |

| N-Heterocyclic Carbene (NHC) |

| Glyoxal |

| Aniline |

| Imidazolium salt |

| Imidazolinium salt |

| Paraformaldehyde |

| Chlorotrimethylsilane |

| Triethyl orthoformate |

| IMes (1,3-Dimesitylimidazol-2-ylidene) |

| IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) |

| 1,2-Bis(imino-4'-antipyrinyl)ethane |

| Hydrogen cyanide |

| Formaldimine |

Catalytic Applications of Ethane 1,2 Diimine Complexes

Olefin Polymerization and Oligomerization

The application of ethane-1,2-diimine (B14265607) (often as part of a larger, more complex α-diimine ligand structure) in olefin polymerization represents a significant advancement in the field of polymer chemistry. scirp.orgethz.ch These catalysts, particularly those based on nickel and palladium, have demonstrated remarkable activity and the ability to produce polymers with a wide range of microstructures, from linear to highly branched. scirp.orgethz.chlidsen.com

Ethylene (B1197577) Polymerization with α-Diimine Nickel and Palladium Catalysts

In the mid-1990s, a groundbreaking discovery by Brookhart and colleagues showcased the high activity of α-diimine palladium and nickel catalysts for ethylene polymerization, capable of producing high molecular weight polymers. scirp.orglidsen.com These catalysts, often referred to as "Brookhart catalysts," have since been the subject of extensive research. scirp.orgethz.ch The catalytic activity of these systems can be exceptionally high, with some nickel complexes achieving activities on the order of 107 g of polyethylene (B3416737) per mole of nickel per hour. scirp.org

The general structure of these catalysts involves a central nickel or palladium atom coordinated to an α-diimine ligand. The ligands typically feature bulky aryl groups on the nitrogen atoms, which are crucial for stabilizing the active catalytic species and influencing the polymerization process. scirp.orgmdpi.com

Table 1: Ethylene Polymerization Activity of Selected α-Diimine Nickel Catalysts

| Catalyst System | Temperature (°C) | Activity (g PE/(mol Ni·h)) | Molecular Weight (Mn, g/mol) |

|---|---|---|---|

| Unsymmetrical α-diimine nickel/MMAO | - | up to 1.02 × 10⁷ | High |

| α-diimine nickel with dibenzhydryl and phenyl groups/MMAO | 75 | - | >6 × 10⁵ |

| ortho-dibenzhydryl substituted α-diimine nickel | 100 | up to 2.85 × 10⁶ | - |

| Binuclear nickel complexes C6 and C7/MMAO | - | up to 1050 kg/(mol Ni·h) | - |

Data sourced from multiple studies. scirp.orgrsc.orgrsc.org MMAO stands for modified methylaluminoxane (B55162), a common cocatalyst.

Chain-Walking Mechanism and Polymer Microstructure Control

A key feature of α-diimine nickel and palladium catalysts is their ability to undergo a "chain-walking" mechanism. ethz.chrsc.org This process involves the migration of the catalytic metal center along the growing polymer chain through a series of β-hydride elimination and re-insertion steps. ethz.chacs.org This unique behavior allows for the formation of branched polymer structures even when using only ethylene as the monomer. ethz.chresearchgate.net

The degree of branching and the type of branches (e.g., methyl, ethyl, longer chains) can be precisely controlled by tuning the polymerization conditions, such as temperature and ethylene pressure, as well as by modifying the structure of the α-diimine ligand. scirp.orgethz.chacs.org For instance, increasing the polymerization temperature generally leads to a decrease in branching density. scirp.org This control over the polymer microstructure allows for the synthesis of a wide variety of polyethylenes, ranging from amorphous elastomers to semi-crystalline plastics. ethz.ch

Copolymerization of Ethylene with Polar Monomers

A significant advantage of late-transition metal catalysts like α-diimine nickel and palladium complexes is their greater tolerance towards polar functional groups compared to early-transition metal catalysts. nih.govtosoh.co.jp This property enables the direct copolymerization of ethylene with polar monomers, such as acrylates, to produce functionalized polyolefins without the need for protecting groups. rsc.orgrsc.org

The incorporation of polar monomers imparts desirable properties to the resulting polymer, such as improved adhesion, printability, and miscibility. nih.gov The efficiency of this copolymerization and the level of polar monomer incorporation can be influenced by the catalyst structure. For example, α-diimine palladium catalysts with electron-donating substituents have shown to produce copolymers with higher methyl acrylate (B77674) incorporation. mdpi.com Similarly, nickel catalysts with bulky dibenzobarrelene backbones have demonstrated enhanced tolerance towards polar comonomers, successfully preparing functionalized polyethylenes. nih.gov

Density functional theory (DFT) studies on the copolymerization of ethylene with methyl acrylate catalyzed by a Pd-based diimine catalyst have shown a strong electronic preference for the 2,1-insertion pathway for the acrylate monomer. figshare.com

Table 2: Copolymerization of Ethylene with Polar Monomers